molecular formula C10H9NO2 B016902 3-Acetoxyindole CAS No. 608-08-2

3-Acetoxyindole

Cat. No. B016902
CAS RN: 608-08-2
M. Wt: 175.18 g/mol
InChI Key: JBOPQACSHPPKEP-UHFFFAOYSA-N
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Description

3-Acetoxyindole, also known as Indoxyl acetate or 3-Indolyl acetate, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has an empirical formula of C10H9NO2 and a molecular weight of 175.18 .


Synthesis Analysis

An efficient palladium-catalyzed intramolecular deacetylative dearomatization reaction of 3-acetoxyindoles has been developed. This reaction results in a range of tetracyclic indolin-3-ones bearing C2-quaternary stereocenters achieved in good yields . The synthesis furnishes psilocybin in five steps in 23% overall yield from an inexpensive acetoxyindole starting material .


Molecular Structure Analysis

The molecular structure of 3-Acetoxyindole is represented by the empirical formula C10H9NO2 . The molecular weight of the compound is 175.18 .


Chemical Reactions Analysis

3-Acetoxyindole has been used in the synthesis of tetracyclic indolin-3-ones through a palladium-catalyzed intramolecular deacetylative dearomatization reaction . It has also been used as a colorimetric substrate for differentiating esterases from various microbiological species .


Physical And Chemical Properties Analysis

3-Acetoxyindole is a powder with a melting point of 128-130 °C (lit.) . It has a density of 1.3±0.1 g/cm3 and a boiling point of 339.1±15.0 °C at 760 mmHg .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the synthesis of complex organic compounds .

Summary of the Application

3-Acetoxyindole is used in the synthesis of tetracyclic indolin-3-ones, which are complex organic compounds that appear in natural products and synthetic pharmaceuticals .

Methods of Application or Experimental Procedures

The method involves a palladium-catalyzed intramolecular deacetylative dearomatization reaction of 3-acetoxyindoles. This reaction results in a range of tetracyclic indolin-3-ones bearing C2-quaternary stereocenters .

Results or Outcomes

The reaction yields tetracyclic indolin-3-ones in good yields, showing a wide substrate scope for this reaction. A preliminary enantioselective reaction is established to furnish the product in 63% ee by using (R,R,R)- phosphoramide-PE as a chiral ligand .

Development of Anticancer Agents

Specific Scientific Field

This application is in the field of Medicinal Chemistry , particularly in the development of anticancer agents .

Summary of the Application

3-Acetoxyindole, known for its significance in heterocyclic chemistry, holds promise as a platform for developing new drug candidates to combat glioblastoma (GBM), the most aggressive form of primary brain tumor .

Methods of Application or Experimental Procedures

The method involves the synthesis of diverse indole-containing compounds due to their significance as intermediates in antimicrobial and antiviral compounds and as building blocks for bioactive molecules .

Results or Outcomes

The review extensively examined the therapeutic advantages of innovative indole-based derivatives explored as potential anti-GBM agents. The main focus was evaluating the compounds currently undergoing preclinical and clinical development for GBM, with a notable emphasis on advances from 2013 to 2022 .

Synthesis of Selected Alkaloids

Specific Scientific Field

This application is in the field of Organic Chemistry , particularly in the synthesis of alkaloids .

Summary of the Application

3-Acetoxyindole is used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids . These indole-containing compounds are significant as intermediates in antimicrobial and antiviral compounds and as building blocks for bioactive molecules .

Methods of Application or Experimental Procedures

The method involves the construction of indoles as a moiety in selected alkaloids . The specific procedures and technical details may vary depending on the specific alkaloid being synthesized.

Results or Outcomes

The synthesis of indole derivatives has led to the development of various biologically vital properties. These compounds have shown potential in the treatment of cancer cells, microbes, and different types of disorders in the human body .

Biological Potential of Indole Derivatives

Specific Scientific Field

This application is in the field of Biochemistry and Pharmacology .

Summary of the Application

3-Acetoxyindole, as an indole derivative, has been studied for its diverse biological and clinical applications . It’s particularly interesting due to its potential in the development of new therapeutic agents.

Methods of Application or Experimental Procedures

The method involves the study and analysis of the biological activity of indole derivatives, including 3-Acetoxyindole . The specific procedures and technical details may vary depending on the specific biological activity being studied.

Results or Outcomes

Indole derivatives, including 3-Acetoxyindole, have shown significant pharmacological activity. They have been explored for the treatment of various health conditions, including cancer cells and microbial infections .

Synthesis of Tetracyclic Indolin-3-ones

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the synthesis of complex organic compounds .

Summary of the Application

3-Acetoxyindole is used in the synthesis of tetracyclic indolin-3-ones, which are complex organic compounds that appear in natural products and synthetic pharmaceuticals .

Methods of Application or Experimental Procedures

The method involves a palladium-catalyzed intramolecular deacetylative dearomatization reaction of 3-acetoxyindoles. This reaction results in a range of tetracyclic indolin-3-ones bearing C2-quaternary stereocenters .

Results or Outcomes

The reaction yields tetracyclic indolin-3-ones in good yields, showing a wide substrate scope for this reaction. A preliminary enantioselective reaction is established to furnish the product in 63% ee by using (R,R,R)- phosphoramide-PE as a chiral ligand .

Biological Potential of Indole Derivatives

Specific Scientific Field

This application is in the field of Biochemistry and Pharmacology .

Summary of the Application

3-Acetoxyindole, as an indole derivative, has been studied for its diverse biological and clinical applications . It’s particularly interesting due to its potential in the development of new therapeutic agents.

Methods of Application or Experimental Procedures

The method involves the study and analysis of the biological activity of indole derivatives, including 3-Acetoxyindole . The specific procedures and technical details may vary depending on the specific biological activity being studied.

Results or Outcomes

Indole derivatives, including 3-Acetoxyindole, have shown significant pharmacological activity. They have been explored for the treatment of various health conditions, including cancer cells and microbial infections .

Safety And Hazards

3-Acetoxyindole is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product .

Future Directions

Indoles, including 3-Acetoxyindole, are a significant heterocyclic system in natural products and drugs. They play a crucial role in cell biology and have attracted increasing attention in recent years for their potential as biologically active compounds for the treatment of various disorders . The development of novel methods of synthesis and the investigation of their bioactivities and potential effects are areas of ongoing research .

properties

IUPAC Name

1H-indol-3-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9NO2/c1-7(12)13-10-6-11-9-5-3-2-4-8(9)10/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOPQACSHPPKEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6060559
Record name 3-Indoxyl acetate
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Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Cream-colored or light brown powder; [Alfa Aesar MSDS]
Record name 3-Indoxyl acetate
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Vapor Pressure

0.000209 [mmHg]
Record name 3-Indoxyl acetate
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Product Name

3-Acetoxyindole

CAS RN

608-08-2
Record name Indoxyl acetate
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Record name Indoxyl acetate
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Record name 3-Acetoxyindole
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Record name 1H-Indol-3-ol, 3-acetate
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Record name 3-Indoxyl acetate
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Record name 3-acetoxyindole
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Synthesis routes and methods I

Procedure details

Into a 500 mL round bottom flask was placed a solution of 3-iodo-1H-indole (23 g, 94.65 mmol) in acetic acid (300 mL). To the mixture was added CH3COOAg (31.6 g, 189.22 mmol). The resulting solution was allowed to react, with stirring, for 1 hour while the temperature was maintained at 90° C. in a bath of oil. The reaction progress was monitored by TLC (ethyl acetate/petroleum ether=1:1). A filtration was performed. The filtrate was concentrated by evaporation under vacuum using a rotary evaporator. The resulting solution was dissolved with 100 mL of ethyl acetate. The resulting mixture was washed 2 times with 100 mL of NaCl(aq.). The final product was purified by recrystallization from MeOH/H2O in the ratio 2:3. This resulted in 8.5 g (41%) of 1H-indol-3-yl acetate as a dark purple solid.
Quantity
23 g
Type
reactant
Reaction Step One
[Compound]
Name
ethyl acetate petroleum ether
Quantity
0 (± 1) mol
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300 mL
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Reaction Step Three

Synthesis routes and methods II

Procedure details

In accordance with the procedures described previously, 10 mg of eel cholinesterase (Code ECH, Worthington Biochemical Company, approximately 100 units/mg) is dissolved in 30 ml of the 0.5 M, pH 8.0, "TRITON X-100"-containing 1,4-bis(3-sulfopropyl) piperazine buffer solution described previously. Then 30 microliters of the resulting buffered eel cholinesterase solution (i.e. 1.0 unit of the enzyme) were impregnated into 12.7 mm discs of DE81 (diethylaminoethyl ion exchange paper, 3.5 microequivalents per cm2) paper (DEAE) discs, allowed to air-dry for 3 hours at room temperature, placed in uncapped glass vials and allowed to dry for 12 hours at 0.01 mm Hg, at 25° C. in a vacuum desiccator. Indoxyl acetate discs were prepared from the following solution and 9.0 cm Whatman No. 1 filter paper circles.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
resulting
Quantity
30 μL
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reactant
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0 (± 1) mol
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Quantity
0 (± 1) mol
Type
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
123
Citations
R Plate, AWG Theunisse… - The Journal of Organic …, 1987 - ACS Publications
… prepared from 5 mmol (0.88 g) of 3-acetoxyindole (10) as described for the preparation of 9b… prepared from 7 mmol (1.23 g) of 3-acetoxyindole (10)—as described for the preparation of …
Number of citations: 15 pubs.acs.org
DK Chakraborty, A Mukhopadhyay… - … Section C: Crystal …, 1991 - scripts.iucr.org
(IUCr) Structure of 3-acetoxyindole … Structure of 3-acetoxyindole … Structure of 3-Acetoxyindole …
Number of citations: 5 scripts.iucr.org
JY Mérour, S Piroëlle - Journal of heterocyclic chemistry, 1991 - Wiley Online Library
Acetyl‐3‐oxo‐2,3‐dihydroindole reacted with methyl 2‐cyano‐3‐methoxypropenoate and ethyl 2‐cyano‐3‐ethoxypropenoate in the presence of sodium hydride, affording compounds …
Number of citations: 13 onlinelibrary.wiley.com
Y Tanoue, A Terada, K Sakata, M Hashimoto… - Fisheries …, 2001 - jstage.jst.go.jp
… Iodination of 6-bromoindole, followed by acetoxylation with silver acetate in acetic acid, afforded 6-bromo-3-acetoxyindole, whose alkaline hydrolysis accompanying air oxidation …
Number of citations: 26 www.jstage.jst.go.jp
AC Lindsay, IKH Leung, J Sperry - Organic letters, 2016 - ACS Publications
… The successful strategy hinged on an intermolecular cross-Mannich reaction between 5-methoxy-3-acetoxyindole and a protected tryptamine to access an unsymmetrical 2,2′-…
Number of citations: 36 pubs.acs.org
Y Suzuki, A Kawarada - Agricultural and Biological Chemistry, 1978 - Taylor & Francis
… These data suggested that 3 is 3-acetoxyindole, being identified by comparison with an authentic sample. Product 8, m/e 304 (M+, C19H1602N2), showed a carbonyl band (lJ 1700 cm-…
Number of citations: 35 www.tandfonline.com
MJ Cheng, IL Tsai, IS Chen - Journal of the Chinese Chemical …, 2001 - Wiley Online Library
Secostrychnosin (1), a new secoiridoid, as well as seven compounds never before isolated from nature: 4‐tert‐butyl‐2‐oxazolidinone (2), 3‐acetoxyindole (3), indole‐2‐carboxylic acid (…
Number of citations: 38 onlinelibrary.wiley.com
T KOMAI - Pharmaceutical Bulletin, 1956 - jstage.jst.go.jp
… of hydrogen atmosphere at 100w110", nickel catalyst converted ethyl 3—acetoxyindole—Z—carboxylate (V) into ethyl 3—acetoxy— 4,5,6,7—tetrahydrolndole»2-carboxylate (IX), and …
Number of citations: 6 www.jstage.jst.go.jp
T TSUCHIYA, J KURITA - Chemical and Pharmaceutical Bulletin, 1980 - jstage.jst.go.jp
… The 5H-diazepines, on treatment with base, underwent tautomerization to the 1H—is0mers, and on photolysis gave 3~ acetoxyindole via the tricyclic valence isomers. Furthermore, …
Number of citations: 10 www.jstage.jst.go.jp
I Mutule, E Suna, K Olofsson… - The Journal of Organic …, 2009 - ACS Publications
… Among the major products isolated were the desired 3-acetoxyindole 6a (34% yield), 2,3-diacetoxylated indole 6b (5% yield), and indoxyl 6c (13% yield). (29) The remaining material …
Number of citations: 59 pubs.acs.org

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